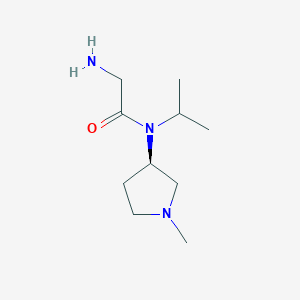

2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

CAS No.:

Cat. No.: VC13534820

Molecular Formula: C10H21N3O

Molecular Weight: 199.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21N3O |

|---|---|

| Molecular Weight | 199.29 g/mol |

| IUPAC Name | 2-amino-N-[(3R)-1-methylpyrrolidin-3-yl]-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C10H21N3O/c1-8(2)13(10(14)6-11)9-4-5-12(3)7-9/h8-9H,4-7,11H2,1-3H3/t9-/m1/s1 |

| Standard InChI Key | KEIUFNACHLTDGI-SECBINFHSA-N |

| Isomeric SMILES | CC(C)N([C@@H]1CCN(C1)C)C(=O)CN |

| SMILES | CC(C)N(C1CCN(C1)C)C(=O)CN |

| Canonical SMILES | CC(C)N(C1CCN(C1)C)C(=O)CN |

Introduction

Chemical Identity and Structural Features

2-Amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide is characterized by a molecular formula of and a molar mass of 199.29 g/mol . The compound features:

-

A central acetamide backbone () modified with two substituents:

The stereochemistry of the pyrrolidine moiety ((R)-configuration) is critical for molecular interactions, as enantiomeric forms often exhibit divergent biological activities .

| Property | Value |

|---|---|

| CAS Number | 1354003-17-0 |

| Molecular Formula | |

| Molar Mass | 199.29 g/mol |

| Key Functional Groups | Acetamide, pyrrolidine, isopropyl |

Physicochemical Properties and Stability

-

Lipophilicity: The isopropyl and methyl-pyrrolidine groups likely enhance lipid solubility, favoring blood-brain barrier penetration .

-

Ionization: The acetamide’s amino group () may render the compound partially protonated at physiological pH, influencing solubility and receptor binding .

Challenges and Future Directions

Synthetic Optimization

-

Stereochemical Purity: Ensuring enantiomeric excess in the (R)-pyrrolidine moiety remains a hurdle, necessitating advanced catalytic asymmetric methods .

-

Scalability: Transitioning from lab-scale synthesis to industrial production requires solvent optimization and cost-effective catalysts .

Pharmacological Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume